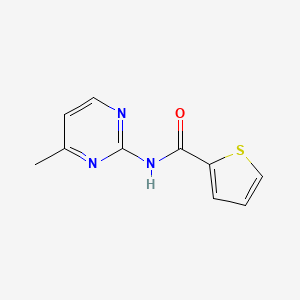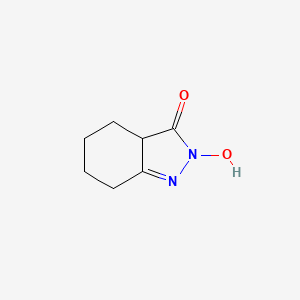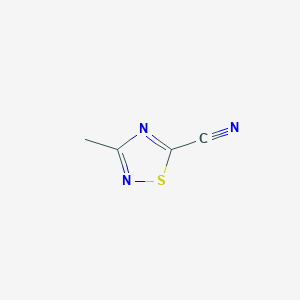
3-Methyl-1,2,4-thiadiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,4-thiadiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-thiadiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Methyl-1,2,4-thiadiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,4-thiadiazole-5-carbonitrile varies depending on its application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: This compound is structurally similar but contains a carbohydrazide group instead of a nitrile group.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position instead of a nitrile group.
Uniqueness
3-Methyl-1,2,4-thiadiazole-5-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. The presence of the nitrile group provides distinct reactivity compared to other thiadiazole derivatives, allowing for the formation of a wide range of derivatives through various chemical reactions .
Properties
Molecular Formula |
C4H3N3S |
|---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
3-methyl-1,2,4-thiadiazole-5-carbonitrile |
InChI |
InChI=1S/C4H3N3S/c1-3-6-4(2-5)8-7-3/h1H3 |
InChI Key |
ZQOFTBZFHUPVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


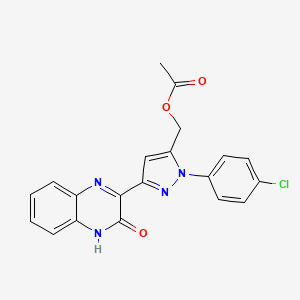


![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)
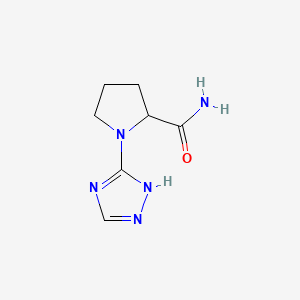
![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
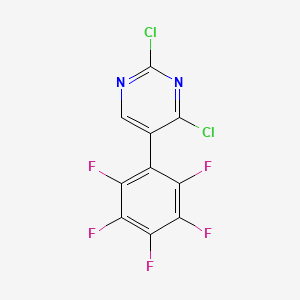
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)

![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)

